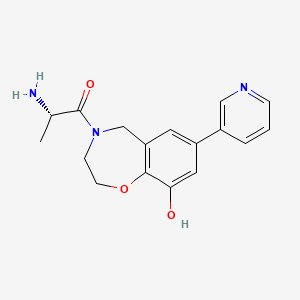![molecular formula C19H15N3O B5329914 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5329914.png)
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It is used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed to interact with metal ions and form complexes that exhibit fluorescence properties. It may also disrupt the cell membrane of bacteria and fungi, leading to their death. Additionally, it can generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been found to be stable in biological fluids, making it a suitable candidate for in vivo applications. However, more studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile in lab experiments include its fluorescent properties, antibacterial and antifungal properties, and potential use in photodynamic therapy. However, its limitations include the need for light exposure to induce its photodynamic effects and the need for further studies to determine its long-term effects on human health.
Zukünftige Richtungen
There are several future directions for the research on 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile. These include:
1. Development of new synthetic methods to improve yield and purity.
2. Investigation of its potential use as a diagnostic tool for metal ion detection in biological systems.
3. Further studies on its antibacterial and antifungal properties and potential use as a therapeutic agent.
4. Exploration of its potential use in combination with other drugs for cancer treatment.
5. Investigation of its long-term effects on human health.
Conclusion
In conclusion, 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile is a unique chemical compound with potential applications in various fields of scientific research. Its fluorescent properties, antibacterial and antifungal properties, and potential use in photodynamic therapy make it a promising candidate for further investigation. However, more studies are needed to determine its long-term effects on human health.
Synthesemethoden
The synthesis of 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-allyloxyphenylboronic acid with 2-(1H-benzimidazol-2-yl)acetonitrile in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile has potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its antibacterial and antifungal properties. Furthermore, it has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-prop-2-enoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-11-23-16-9-7-14(8-10-16)12-15(13-20)19-21-17-5-3-4-6-18(17)22-19/h2-10,12H,1,11H2,(H,21,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZUALMEICENG-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5329831.png)
![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
![2-isopropyl-4-methyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrimidine-5-carboxamide](/img/structure/B5329851.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5329863.png)
![1-amino-N-({1-[(6-chloro-3-pyridinyl)methyl]-3-pyrrolidinyl}methyl)cyclopentanecarboxamide dihydrochloride](/img/structure/B5329867.png)
![7-(3-chlorophenyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329880.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)


![2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329931.png)
![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5329934.png)
![1-ethyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5329937.png)

![3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)